molecular formula C8H7BrF3NO B1412094 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227496-52-7

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412094
CAS No.: 1227496-52-7
M. Wt: 270.05 g/mol
InChI Key: YHEZPJLJVFMJLE-UHFFFAOYSA-N
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Description

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromomethyl group at the 3-position allows for selective nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups contribute to its stability and lipophilicity .

Properties

IUPAC Name

3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZPJLJVFMJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214075
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227496-52-7
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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